N1-(4-ethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
Description
N1-(4-ethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct moieties:
- N2-substituent: A piperazine-ethyl chain bearing a 4-methoxyphenyl group, which may enhance receptor-binding affinity due to the electron-donating methoxy group and piperazine’s conformational flexibility.
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-3-18-4-6-19(7-5-18)25-23(29)22(28)24-12-13-26-14-16-27(17-15-26)20-8-10-21(30-2)11-9-20/h4-11H,3,12-17H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPAWQFDEIKLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Structurally similar compounds have been found to targetalpha1-adrenergic receptors , which play a significant role in various neurological conditions.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as alpha1-adrenergic receptors) and induce changes that could potentially be beneficial for treating certain neurological conditions.
Biochemical Pathways
Given its potential interaction with alpha1-adrenergic receptors, it may influence pathways related to neurological signaling.
Biological Activity
N1-(4-ethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This detailed article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 414.52 g/mol. The structure includes a piperazine ring, which is known to interact with various biological targets, particularly neurotransmitter receptors.
Target Receptors
This compound primarily acts as a ligand for the D4 dopamine receptor . This receptor is part of the dopamine receptor family, which plays a crucial role in regulating mood, cognition, and motor control.
Mode of Action
Upon binding to the D4 receptor, the compound activates G protein-coupled signaling pathways. This activation leads to changes in intracellular cyclic AMP (cAMP) levels, influencing various downstream effects on neuronal activity and neurotransmitter release.
Neuropharmacological Effects
Research indicates that compounds similar to this compound may exhibit antipsychotic and anxiolytic properties. These effects are attributed to their ability to modulate dopaminergic signaling pathways.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
A variety of studies have investigated the pharmacological profiles of compounds related to this compound:
- Study on Antipsychotic Effects : A study demonstrated that derivatives targeting the D4 receptor could significantly reduce symptoms in animal models of schizophrenia, suggesting potential therapeutic applications for this compound class.
- Anxiolytic Properties : In another research project, compounds similar to this oxalamide were found to decrease anxiety-like behaviors in rodent models, further supporting their potential as anxiolytics.
- Antimicrobial Activity : Some derivatives showed promising antimicrobial activity against various bacterial strains, indicating a broader spectrum of biological activity beyond neuropharmacology.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is likely absorbed through the gastrointestinal tract, distributed systemically via blood circulation, metabolized primarily in the liver, and excreted via urine. Specific studies on metabolic pathways are still needed to fully elucidate these processes.
Comparison with Similar Compounds
Structural Analogs in Flavoring Agents
Oxalamides are widely explored as umami flavor enhancers. Key analogs include:
Key Differences :
Antimicrobial Oxalamides (GMC Series)
A series of isoindoline-1,3-dione-linked oxalamides (GMC-1 to GMC-5) demonstrates structural parallels:
| Compound | N1-Substituent | N2-Substituent | Yield (%) |
|---|---|---|---|
| GMC-1 | 4-bromophenyl | 1,3-dioxoisoindolin-2-yl | 60 |
| GMC-5 | 4-methoxyphenyl | 1,3-dioxoisoindolin-2-yl | 75 |
Comparison :
Piperazine-Linked Oxalamides in Drug Discovery
Piperazine derivatives are common in receptor-targeted therapeutics. Examples include:
Structural Insights :
Substituted Phenyl Analogs in Metabolic Studies
A series of N1-(substituted phenyl)-N2-(4-methoxyphenethyl)oxalamides (Compounds 19–23 ) highlights substituent effects:
| Compound | N1-Substituent | Yield (%) | Molecular Weight (g/mol) |
|---|---|---|---|
| 19 | 2-bromophenyl | 30 | 376.9 |
| 20 | 3-chlorophenyl | 33 | 333.1 |
| 21 | 3-ethoxyphenyl | 83 | 343.1 |
| 22 | 3-cyanophenyl | 23 | 314.3 |
Key Observations :
- Electron-withdrawing groups (e.g., bromo, chloro) reduce yields, while ethoxy groups improve synthetic efficiency.
Toxicological and Metabolic Considerations
- Safety Margins: Structurally related oxalamides (e.g., S336) exhibit high NOELs (100 mg/kg bw/day) and safety margins (>500 million) due to rapid metabolism via hydrolysis and oxidation .
Metabolic Prediction : The target compound’s ethyl and methoxy groups may slow oxidative metabolism, necessitating specific toxicological evaluation despite structural similarities .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for this compound?
Answer:
The synthesis involves multi-step reactions, starting with the preparation of intermediates like substituted piperazines and aryl ethylamines. Key steps include:
- Amide coupling : Oxalamide formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres.
- Temperature control : Reactions are performed at reflux (e.g., 80–100°C in THF) or room temperature, depending on reagent reactivity.
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Optimization requires Design of Experiments (DOE) to adjust catalysts (e.g., DMAP), solvents (DCM, DMF), and reaction times .
Basic: Which analytical techniques validate the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional groups (e.g., piperazine protons at δ 2.5–3.5 ppm).
- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular weight (e.g., [M+H] peak at m/z 454.5).
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
Basic: What is the hypothesized mechanism of action?
Answer:
The compound likely modulates serotonin receptors (e.g., 5-HT) due to its piperazine moiety and oxalamide linkage. Computational studies suggest competitive inhibition of enzymes like cyclooxygenase-2 (COX-2) or kinases involved in inflammatory pathways. In vitro assays (e.g., radioligand binding) are critical for validation .
Advanced: How to design an in vivo study to evaluate therapeutic efficacy?
Answer:
- Animal models : Use murine models (e.g., CFA-induced inflammation for pain studies) with dose ranges (10–100 mg/kg).
- Control groups : Include vehicle, positive controls (e.g., celecoxib for COX-2 inhibition), and sham groups.
- Endpoints : Behavioral assays (e.g., von Frey test) and biomarker analysis (prostaglandin E2 levels).
- Pharmacokinetics : Monitor plasma half-life via LC-MS/MS to correlate exposure with efficacy .
Advanced: How to resolve contradictions in reported receptor binding affinities?
Answer:
- Comparative assays : Use identical receptor preparations (e.g., CHO cells expressing human 5-HT) across studies.
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple sources.
- Orthogonal validation : Confirm binding via SPR (surface plasmon resonance) and functional assays (cAMP modulation) .
Advanced: Which computational methods predict target interactions?
Answer:
- Molecular docking : Use AutoDock Vina to model binding poses in serotonin receptor pockets.
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50–100 ns) to assess stability.
- Free energy calculations : MM-GBSA estimates binding affinities (ΔG) for lead optimization .
Basic: How to optimize reaction yields during synthesis?
Answer:
- Solvent screening : Test polar aprotic solvents (DMF, acetonitrile) for solubility.
- Catalyst variation : Compare yields using HOBt vs. HOAt in carbodiimide couplings.
- DOE : Optimize parameters like temperature (±10°C) and stoichiometry (1.1–1.5 eq) via response surface methodology .
Advanced: How to assess selectivity against related enzymes/receptors?
Answer:
- Kinase panel screening : Test against 50+ kinases (e.g., RSK, PKA) at 1 µM.
- SPR profiling : Measure binding kinetics (k/k) for off-target receptors.
- Cellular assays : Evaluate cytotoxicity in HEK293 cells to rule out non-specific effects .
Advanced: How to evaluate stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC.
- Thermal stability : Heat at 40–60°C and monitor decomposition (TGA/DSC).
- Plasma stability : Incubate with human plasma; quantify parent compound via LC-MS .
Advanced: How to investigate synergistic effects with other therapeutics?
Answer:
- Combination index (CI) : Use Chou-Talalay method with isobolograms.
- Pathway analysis : Transcriptomics (RNA-seq) to identify synergistic gene targets.
- In vivo validation : Co-administer with NSAIDs or kinase inhibitors in disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
